molecular formula C10H11N3O B15272536 1-(1H-Pyrazol-4-yl)-2-(pyridin-2-yl)ethan-1-ol

1-(1H-Pyrazol-4-yl)-2-(pyridin-2-yl)ethan-1-ol

Cat. No.: B15272536
M. Wt: 189.21 g/mol
InChI Key: XYTNELBVDFJQRR-UHFFFAOYSA-N
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Description

1-(1H-Pyrazol-4-yl)-2-(pyridin-2-yl)ethan-1-ol is an organic compound that features both a pyrazole and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and pyridine rings in its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Pyrazol-4-yl)-2-(pyridin-2-yl)ethan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling of the Rings: The pyrazole and pyridine rings are then coupled through a suitable linker, such as an ethan-1-ol group. This can be achieved through a nucleophilic substitution reaction, where the pyrazole ring is reacted with a halogenated pyridine derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Pyrazol-4-yl)-2-(pyridin-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, such as the corresponding amine.

    Substitution: The hydrogen atoms on the pyrazole or pyridine rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenating agents, organometallic reagents, and electrophiles.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

1-(1H-Pyrazol-4-yl)-2-(pyridin-2-yl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(1H-Pyrazol-4-yl)-2-(pyridin-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-Pyrazol-4-yl)-2-(pyridin-3-yl)ethan-1-ol: Similar structure but with the pyridine ring at a different position.

    1-(1H-Pyrazol-4-yl)-2-(pyridin-4-yl)ethan-1-ol: Similar structure but with the pyridine ring at a different position.

    1-(1H-Pyrazol-4-yl)-2-(pyridin-2-yl)propan-1-ol: Similar structure but with a different linker group.

Uniqueness

1-(1H-Pyrazol-4-yl)-2-(pyridin-2-yl)ethan-1-ol is unique due to the specific positioning of the pyrazole and pyridine rings, which can influence its chemical reactivity and biological activity. The ethan-1-ol linker also provides specific properties that can be advantageous in certain applications.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

1-(1H-pyrazol-4-yl)-2-pyridin-2-ylethanol

InChI

InChI=1S/C10H11N3O/c14-10(8-6-12-13-7-8)5-9-3-1-2-4-11-9/h1-4,6-7,10,14H,5H2,(H,12,13)

InChI Key

XYTNELBVDFJQRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC(C2=CNN=C2)O

Origin of Product

United States

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